8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

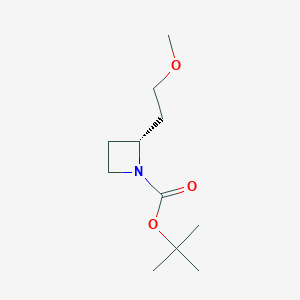

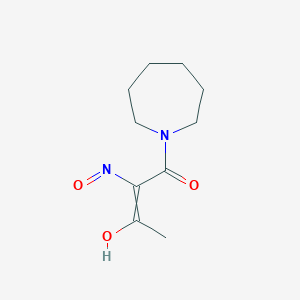

8-フルオロ-2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸は、キノリン系に属するヘテロ環式化合物です。これは、8位にフッ素原子、2位にケト基、6位にカルボン酸基が存在することを特徴としています。

2. 製法

合成経路と反応条件: 8-フルオロ-2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸の合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、2-アミノベンゾイルフルオリドとエチルアセト酢酸を酸性条件下で反応させてキノリン環を形成することです。この反応は、通常、塩酸や硫酸などの強酸の存在下、高温で行われます。

工業的生産方法: この化合物の工業的生産には、大規模生産に最適化された同様の合成経路が含まれる場合があります。これには、品質と収量の一貫性を確保するために、連続フロー反応器や自動化システムの使用が含まれます。反応条件は、副生成物を最小限に抑え、プロセス効率を最大化するために注意深く制御されます。

反応の種類:

酸化: この化合物は、特にキノリン環の3位と4位で酸化反応を受けます。

還元: 還元反応は、2位にあるケト基を標的にして、それをヒドロキシル基に変換することができます。

置換: 8位にあるフッ素原子は、適切な条件下で他の求核剤と置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: アミンやチオールなどの求核剤は、通常塩基性条件下で置換反応に使用できます。

主な生成物:

酸化: 生成物には、追加の酸素含有官能基を持つキノリン誘導体が含まれる場合があります。

還元: 主な生成物は、8-フルオロ-2-ヒドロキシ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸です。

置換: 使用される求核剤に応じて、置換されたキノリン誘導体。

4. 科学研究における用途

8-フルオロ-2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸は、科学研究においていくつかの用途があります。

化学: これは、より複雑なキノリン誘導体の合成のための構成要素として使用されます。

生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物学的活性を研究されています。

医学: 新しい医薬品の開発のためのリード化合物としての可能性を探るための研究が進行中です。

産業: 特定の電子および光学特性を持つ材料の開発に使用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 3rd and 4th positions of the quinoline ring.

Reduction: Reduction reactions can target the keto group at the 2nd position, converting it to a hydroxyl group.

Substitution: The fluorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

Reduction: The major product is 8-fluoro-2-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Substitution: Substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the development of materials with specific electronic and optical properties.

作用機序

8-フルオロ-2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸の作用機序は、その特定の用途によって異なります。生物学的システムでは、酵素や受容体などのさまざまな分子標的に作用する可能性があります。フッ素原子は、化合物の標的への結合親和性を高めることができますが、ケト基とカルボン酸基は、水素結合やその他の相互作用に関与する可能性があります。これらの相互作用は、標的タンパク質の活性を調節し、望ましい生物学的効果をもたらす可能性があります。

類似化合物:

- 6-フルオロ-2-オキソ-1,2,3,4-テトラヒドロキノリン-4-カルボン酸

- 7-フルオロ-2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸

- 8-フルオロ-2-メチル-1,2,3,4-テトラヒドロキノリン-6-カルボン酸

比較: 8-フルオロ-2-オキソ-1,2,3,4-テトラヒドロキノリン-6-カルボン酸は、フッ素原子とカルボン酸基の特定の位置によってユニークです。この位置は、その化学反応性と生物学的活性を影響を与える可能性があります。類似の化合物と比較して、その分子標的に対する結合親和性と選択性が異なる可能性があり、さまざまな研究用途にとって貴重な化合物となっています。

類似化合物との比較

- 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

- 8-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Comparison: 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This positioning can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for its molecular targets, making it a valuable compound for various research applications.

特性

分子式 |

C10H8FNO3 |

|---|---|

分子量 |

209.17 g/mol |

IUPAC名 |

8-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H8FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15) |

InChIキー |

BUQPAWKOWOAMLC-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC2=C1C=C(C=C2F)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)

![3-Hydroxybenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11891804.png)

![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)